

A Comprehensive Technical Guide to 6-Methoxy-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 6-Methoxy-1H-indole-3-carbaldehyde

Cat. No.: B1362167

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Introduction

6-Methoxy-1H-indole-3-carbaldehyde, a substituted indole derivative, is a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its indole core, functionalized with a methoxy group at the 6-position and an aldehyde at the 3-position, offers a versatile scaffold for the synthesis of a wide array of biologically active molecules. The electron-donating nature of the methoxy group influences the reactivity of the indole ring, making it a subject of interest in the development of novel therapeutic agents. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 70555-46-3^[1].

Physicochemical Properties

A summary of the key physicochemical properties of **6-Methoxy-1H-indole-3-carbaldehyde** is presented in the table below. This data is crucial for its handling, characterization, and application in various experimental settings.

Property	Value	Source
CAS Number	70555-46-3	PubChem
Molecular Formula	C ₁₀ H ₉ NO ₂	PubChem
Molecular Weight	175.18 g/mol	PubChem
IUPAC Name	6-methoxy-1H-indole-3-carbaldehyde	PubChem
Appearance	Pale-yellow to yellow-brown solid	Sigma-Aldrich
Melting Point	193°C to 199°C	Thermo Fisher Scientific[2]
InChI Key	JTEFJNIWWXTBMP-UHFFFAOYSA-N	PubChem
SMILES	<chem>COC1=CC2=C(C=C1)C(=CN2)C=O</chem>	PubChem

Synthesis of 6-Methoxy-1H-indole-3-carbaldehyde

The most common and efficient method for the synthesis of **6-Methoxy-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 6-methoxyindole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[2][3].

The causality behind this choice of reaction lies in the high reactivity of the C3 position of the indole ring towards electrophilic substitution, which is further enhanced by the electron-donating methoxy group at the C6 position. The Vilsmeier reagent acts as a mild electrophile, allowing for regioselective formylation at the desired position with high yields.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxyindole

This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques such as TLC, melting point determination, and spectroscopic

analysis.

Materials:

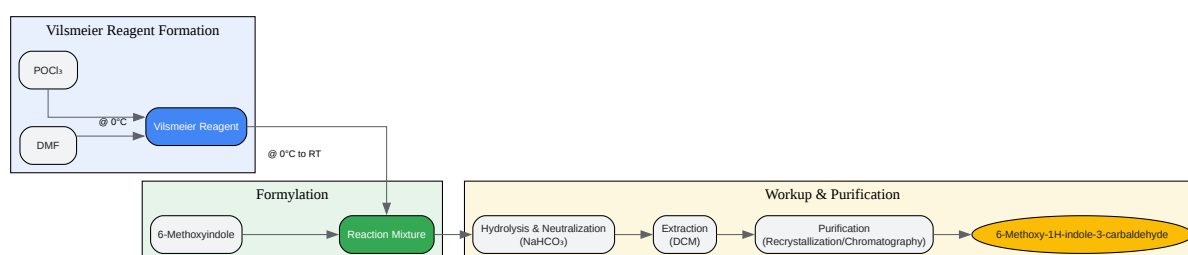
- 6-Methoxyindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Standard workup and purification apparatus

Procedure:

- Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. To this, add phosphorus oxychloride (POCl_3) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the chloromethyleneiminium salt (Vilsmeier reagent).

- **Formylation Reaction:** Dissolve 6-methoxyindole in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. Stir vigorously until the evolution of gas ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- **Purification:** Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude **6-Methoxy-1H-indole-3-carbaldehyde** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram



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Caption: Vilsmeier-Haack synthesis workflow.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized **6-Methoxy-1H-indole-3-carbaldehyde**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum typically shows characteristic signals for the aldehyde proton (around 9.9-10.1 ppm), the indole NH proton (a broad singlet around 8.5-9.0 ppm), aromatic protons on the indole ring, and a singlet for the methoxy group protons (around 3.8-3.9 ppm)[4].
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde group (around 185 ppm), along with signals for the aromatic carbons of the indole ring and the methoxy carbon (around 55-56 ppm).

Applications in Research and Drug Discovery

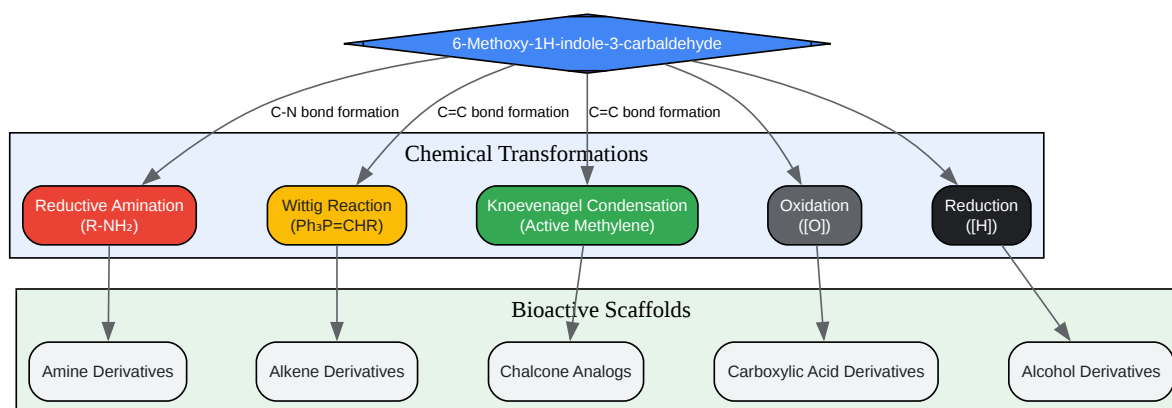
6-Methoxy-1H-indole-3-carbaldehyde is a valuable precursor in the synthesis of a plethora of biologically active compounds. The aldehyde functionality serves as a handle for various chemical transformations, including but not limited to:

- Reductive amination: To introduce diverse amine side chains.
- Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.
- Condensation reactions: With active methylene compounds to form chalcone-like structures.
- Oxidation: To the corresponding carboxylic acid.
- Reduction: To the alcohol.

These transformations have led to the development of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral

properties[5][6][7][8]. The methoxy group at the 6-position can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Potential Derivatization Pathways for Drug Discovery



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Caption: Derivatization pathways from the core scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **6-Methoxy-1H-indole-3-carbaldehyde**.

- **Hazard Identification:** This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. It may also be harmful if swallowed.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid, a dust mask or respirator should be used to avoid inhalation[9].

- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[10].
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[11].
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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